molecular formula C25H22FNO4 B15286170 Fmoc-beta-hophe(2-f)-oh

Fmoc-beta-hophe(2-f)-oh

Cat. No.: B15286170
M. Wt: 419.4 g/mol
InChI Key: QGZZXPYYCHIOHR-UHFFFAOYSA-N
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Description

®-3-(Fmoc-amino)-4-(2-fluorophenyl)butanoic acid is a synthetic organic compound used primarily in the field of medicinal chemistry. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group, and a fluorophenyl group attached to the butanoic acid backbone. This compound is often utilized in peptide synthesis due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(Fmoc-amino)-4-(2-fluorophenyl)butanoic acid typically involves multiple steps:

    Fmoc Protection: The amino group is protected using fluorenylmethyloxycarbonyl chloride in the presence of a base such as triethylamine.

    Formation of the Butanoic Acid Backbone: This involves the reaction of the protected amino acid with a suitable fluorophenyl derivative under controlled conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

Industrial production of ®-3-(Fmoc-amino)-4-(2-fluorophenyl)butanoic acid follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale reactions using industrial reactors.

    Automated Purification: Use of automated chromatography systems for efficient purification.

    Quality Control: Rigorous quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-3-(Fmoc-amino)-4-(2-fluorophenyl)butanoic acid undergoes various chemical reactions, including:

    Deprotection: Removal of the Fmoc group using a base such as piperidine.

    Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like carbodiimides.

    Substitution Reactions: The fluorophenyl group can undergo substitution reactions under specific conditions.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide.

    Coupling: Carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Peptides: Formation of peptides through coupling reactions.

    Substituted Derivatives: Products formed through substitution reactions on the fluorophenyl group.

Scientific Research Applications

®-3-(Fmoc-amino)-4-(2-fluorophenyl)butanoic acid is widely used in scientific research, particularly in:

    Peptide Synthesis: As a building block for the synthesis of peptides and peptidomimetics.

    Medicinal Chemistry: Development of novel therapeutic agents and drug candidates.

    Bioconjugation: Conjugation with biomolecules for studying biological processes.

    Material Science: Incorporation into polymers and materials for advanced applications.

Mechanism of Action

The mechanism of action of ®-3-(Fmoc-amino)-4-(2-fluorophenyl)butanoic acid is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. Upon deprotection, the free amino group can participate in coupling reactions to form peptide bonds. The fluorophenyl group can influence the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

    ®-3-(Fmoc-amino)-4-phenylbutanoic acid: Similar structure but without the fluorine atom.

    ®-3-(Boc-amino)-4-(2-fluorophenyl)butanoic acid: Uses a different protecting group (Boc instead of Fmoc).

    ®-3-(Fmoc-amino)-4-(4-fluorophenyl)butanoic acid: Fluorine atom positioned differently on the phenyl ring.

Uniqueness

®-3-(Fmoc-amino)-4-(2-fluorophenyl)butanoic acid is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its chemical properties and reactivity. The Fmoc protecting group is also widely used due to its stability and ease of removal under mild conditions.

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2-fluorophenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FNO4/c26-23-12-6-1-7-16(23)13-17(14-24(28)29)27-25(30)31-15-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h1-12,17,22H,13-15H2,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGZZXPYYCHIOHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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